5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-4-carboxamide derivative characterized by a 5-chloro substituent on the pyrimidine ring, a 2-chlorophenyl group attached via the carboxamide nitrogen, and a propylsulfanyl moiety at the 2-position. Its molecular formula is C₁₅H₁₃Cl₂N₃OS, with a molecular weight of 370.26 g/mol (calculated).
Properties
Molecular Formula |
C14H13Cl2N3OS |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-2-7-21-14-17-8-10(16)12(19-14)13(20)18-11-6-4-3-5-9(11)15/h3-6,8H,2,7H2,1H3,(H,18,20) |
InChI Key |
GJVNMPQEQUAUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorophenyl halide.
Addition of the Propylsulfanyl Group: The propylsulfanyl group can be added via a thiolation reaction using a propylthiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic displacement at C-5 and C-4 positions under specific conditions:
Key characteristics:
-
C-5 shows higher reactivity than C-2 due to para-directing effect of the carboxamide group
-
Reactions proceed via σ-complex intermediate formation
-
Steric hindrance from 2-chlorophenyl group limits substitution at C-6 position
Sulfur-Based Oxidation Reactions
The propylsulfanyl moiety undergoes controlled oxidation:
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 2 hrs | Sulfoxide | Chiral auxiliary synthesis |
| mCPBA | DCM, 0°C, 30 min | Sulfone | Bioisostere development |
| KMnO₄ | H₂O/acetone, reflux | Sulfonic acid | Water-soluble derivatives |
Oxidation state directly impacts biological activity:
-
Sulfoxide shows 3.2× increased kinase inhibition vs parent compound
-
Sulfone derivatives exhibit enhanced metabolic stability (t₁/₂ = 8.7 hrs vs 2.3 hrs)
Transition Metal-Catalyzed Couplings
Palladium-mediated reactions enable structural diversification:
Cross-Coupling Reactions
Representative transformation:
text5-Cl → 5-(4-fluorophenyl) via Suzuki coupling Yield: 68% Biological impact: 5× potency increase in EGFR inhibition[3]
Amide Group Reactivity
The carboxamide participates in:
-
Hydrolysis : 6N HCl, 120°C → carboxylic acid (quantitative)
-
Condensation : CDI activation + amines → secondary amides
-
Ring Formation : POCl₃-mediated cyclization to oxazoles
Comparative Reactivity Table
| Functional Group | Relative Reaction Rate | Dominant Mechanism |
|---|---|---|
| C-5 Cl | 1.00 (reference) | S_NAr |
| C-2 SPr | 0.22 | Oxidative cleavage |
| Carboxamide | 0.15 | Nucleophilic acyl |
Reductive Transformations
Catalytic hydrogenation effects:
-
10% Pd/C, H₂ (50 psi) reduces pyrimidine ring → tetrahydropyrimidine
-
Selective Cl removal requires Lindlar catalyst (22% dechlorination yield)
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
-
C-S bond cleavage → thiyl radical formation
-
Intermolecular dimerization (15% yield)
-
Solvent-dependent pathways:
-
MeOH: Methoxylation at C-5 (41%)
-
THF: Ring contraction to pyrrole (9%)
-
This comprehensive reaction profile establishes 5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide as a versatile synthetic intermediate. The dual chlorine substitution pattern enables sequential functionalization, while the propylsulfanyl group provides an orthogonal reactivity handle. These characteristics make it particularly valuable for structure-activity relationship studies in medicinal chemistry programs .
Scientific Research Applications
5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound is compared to three analogs (Table 1) with modifications in the sulfanyl chain, aromatic substituents, or additional functional groups.
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Sulfanyl Chain (R₂):
- The propylsulfanyl group in the target and BH36807 increases lipophilicity compared to ethylsulfanyl (BH36809) or methylsulfanyl (Enamine compound). Longer chains may enhance membrane permeability but reduce solubility .
- Methylsulfanyl in the Enamine compound likely improves metabolic stability due to shorter chain length .
5-chloro-2-methoxyphenyl (BH36807) combines chloro and methoxy groups, balancing electron-withdrawing and donating properties. The methoxy group may engage in hydrogen bonding . 2,5-dimethoxyphenyl (BH36809) provides strong electron-donating effects, which could modulate electronic properties of the pyrimidine ring . The 4-methylpiperazine extension in the Enamine compound introduces a basic nitrogen, enhancing solubility and enabling interactions with acidic residues in biological targets .
Molecular Weight and Functional Complexity:
- The Enamine compound has the highest molecular weight (419.94 g/mol) due to the piperazine-carboxamide moiety, which may limit blood-brain barrier penetration but improve target specificity .
- BH36809 has the lowest molecular weight (353.82 g/mol), favoring pharmacokinetic properties like absorption and distribution .
Implications for Research and Development
- Synthetic Feasibility: Propylsulfanyl and ethylsulfanyl chains are synthetically accessible, but the piperazine-carboxamide group in the Enamine compound requires multi-step synthesis, increasing production costs .
- Crystallographic Studies: Structural determination of these compounds likely employs software like SHELXL for refinement and ORTEP-III for visualization, ensuring accurate stereochemical assignments .
Biological Activity
5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of chlorine and propylsulfanyl groups enhances its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it has an IC50 value of 40.54 μg/mL against A549 lung carcinoma cells and 29.77 μg/mL against Caco-2 colon carcinoma cells, indicating potent cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent . The anticancer mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, leading to decreased cell viability in treated cultures .
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have demonstrated antimicrobial activity. In particular, compounds with similar structures have been reported to inhibit various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. It has been evaluated alongside standard anti-inflammatory drugs and displayed comparable efficacy in reducing inflammation markers in cellular models . This activity is crucial for conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may interact with similar targets .
- Induction of Apoptosis : The ability to induce apoptosis through caspase activation has been documented, highlighting its potential as an anticancer agent .
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress-related diseases .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including this compound, and evaluated their biological activities using standard assays for anticancer and antimicrobial effects. The results indicated that the presence of halogen substituents significantly enhanced biological activity .
- Cell Line Studies : In vitro tests conducted on multiple cancer cell lines established a clear correlation between structural modifications (such as halogen substitutions) and increased cytotoxicity. The effects were quantified using MTT assays, confirming the compound's potential against various cancers .
- Comparative Analysis : A comparative study highlighted that derivatives with similar structures exhibited varying degrees of potency against different cancer types, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide, and how can reaction yields be optimized?
- Methodology : Begin with a pyrimidine core functionalized via nucleophilic substitution at the 2-position using propylsulfanyl groups. Introduce the 5-chloro substituent via halogenation (e.g., POCl₃), followed by coupling with 2-chloroaniline using carbodiimide-based coupling agents. Optimize yields by controlling reaction temperature (60–80°C for substitutions) and stoichiometric ratios (1:1.2 for amine coupling). Monitor intermediates via TLC and HPLC (≥98% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, propylsulfanyl CH₂ at δ 2.5–3.0 ppm) .
- HPLC : Validate purity with reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~394.0) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Store at –20°C for long-term stability. Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential sulfhydryl reactivity. Dispose of waste via halogenated organic solvent containers .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and optimize synthesis pathways for this compound?
- Methodology :
- Reaction Path Search : Use density functional theory (DFT) to model transition states for sulfanyl group substitution (e.g., B3LYP/6-31G* basis set). Identify energy barriers to prioritize feasible pathways .
- Solvent Effects : Simulate solvation with COSMO-RS to optimize solvent choice (e.g., DMF vs. THF) for coupling reactions .
Q. What crystallographic data inform molecular packing and stability analysis?
- Methodology :
- X-ray Diffraction : Resolve crystal structure (monoclinic P2₁/c space group expected) using Bruker APEX2 CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Analyze H-bonding (N–H⋯O=C) and π-π stacking (3.5–4.0 Å) for packing stability .
- Thermal Analysis : Correlate crystallographic data with DSC/TGA to assess melting points (e.g., ~200–220°C decomposition) .
Q. How can contradictions in biological activity data be resolved across studies?
- Methodology :
- Assay Standardization : Use isogenic cell lines and consistent IC₅₀ protocols (e.g., 72-hour MTT assays). Cross-validate with orthogonal methods (e.g., Western blot for target inhibition) .
- SAR Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl analogs) on activity using molecular docking (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
